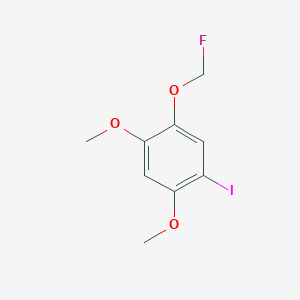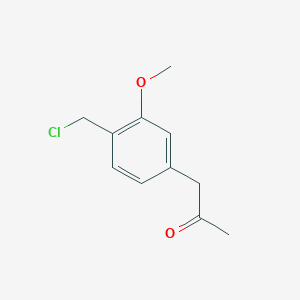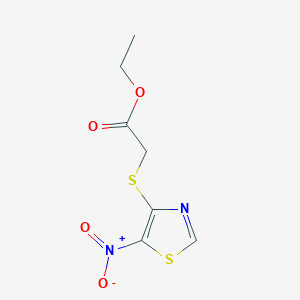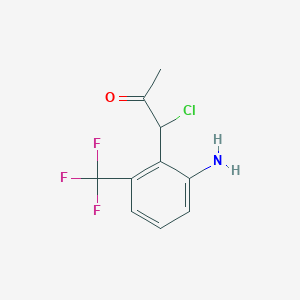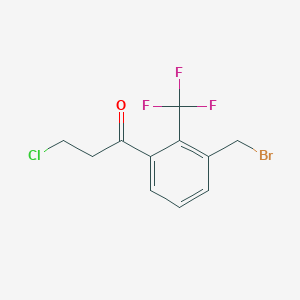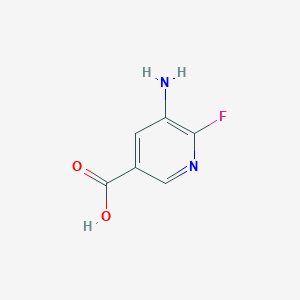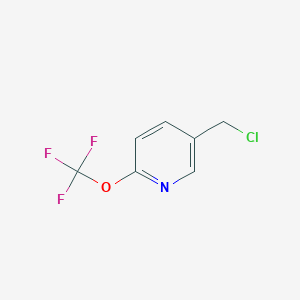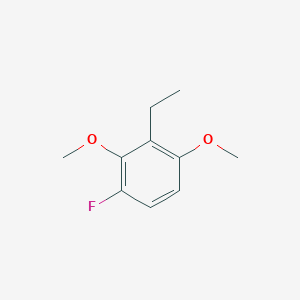![molecular formula C16H21N3O4 B14047641 Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
Boc-Ala[2-Bim(1-Me)]-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ala[2-Bim(1-Me)]-OH, also known as (S)-3-(1H-benzo[d]imidazol-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a derivative of alanine. It is characterized by the presence of a benzimidazole group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala[2-Bim(1-Me)]-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the benzimidazole moiety. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may involve multiple steps, including the formation of intermediates and their subsequent purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ala[2-Bim(1-Me)]-OH can undergo various chemical reactions, including:
Substitution Reactions: The benzimidazole group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Dichloromethane, methanol
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Boc-Ala[2-Bim(1-Me)]-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel compounds.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of Boc-Ala[2-Bim(1-Me)]-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The benzimidazole moiety can interact with various molecular targets, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ala-OH: A simpler derivative of alanine with only the Boc protecting group.
Boc-Ala-OMe: An alanine derivative with a methyl ester group.
Boc-Ala(1-Bim)-OH: Similar to Boc-Ala[2-Bim(1-Me)]-OH but with a different substitution pattern on the benzimidazole ring.
Uniqueness
This compound is unique due to the specific substitution on the benzimidazole ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in peptide synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C16H21N3O4 |
|---|---|
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
(2S)-3-(1-methylbenzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11(14(20)21)9-13-17-10-7-5-6-8-12(10)19(13)4/h5-8,11H,9H2,1-4H3,(H,18,22)(H,20,21)/t11-/m0/s1 |
Clave InChI |
GHJTVSGOZPWXOR-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


